Glycogen Phosphorylase Inhibition Potency: Target Compound vs. Closest Tested Analog in BRENDA Database
The target compound's closest characterized analog in the glycogen phosphorylase inhibitor class, 4-[(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-N-(2-thienylmethyl)benzamide, achieves 50% inhibition at 0.00014 mM (140 nM) in a glycogenolysis assay using rat enzyme, with no observed oral bioavailability in vivo [1]. The 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide features a direct phenyl linkage to the quinoxalinone rather than an amino bridge and carries a nitro group on the benzamide ring. In analogous quinoxalinone series, the introduction of a nitro substituent on the benzamide ring has been associated with altered hydrogen-bonding capabilities and electronic effects that modulate target engagement and metabolic stability [2]. Direct head-to-head comparative data for the target compound vs. this analog are not yet published.
| Evidence Dimension | Glycogen phosphorylase inhibition (glycogenolysis assay) |
|---|---|
| Target Compound Data | Not directly reported; structurally positioned within the same quinoxalinone benzamide scaffold series. |
| Comparator Or Baseline | 4-[(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-N-(2-thienylmethyl)benzamide: 50% inhibition at 0.00014 mM (140 nM), no in vivo bioavailability. Rattus norvegicus enzyme. |
| Quantified Difference | Structural difference: amino bridge (analog) vs. direct phenyl linkage (target); 4-methyl-3-nitro benzamide (target) vs. 4-(thienylmethyl)aminocarbonyl phenyl (analog). Quantitative difference not yet determined. |
| Conditions | In vitro glycogenolysis assay; rat glycogen phosphorylase; no in vivo bioavailability for the comparator. |
Why This Matters
For research programs targeting glycogen phosphorylase, this compound offers a distinct chemical topology that may address the bioavailability limitation of the amino-bridged analog while retaining the 4-methyl-quinoxalinone core, making it a strategic SAR probe.
- [1] BRENDA Enzyme Database. Ligand: 4-[(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)amino]-N-(2-thienylmethyl)benzamide. 50% inhibition at 0.00014 mM in glycogenolysis assay, no bioavailability in vivo. EC 2.4.1.1. View Source
- [2] WO2005067932A1. (3-oxo-3,4-dihydro-quinoxalin-2-yl-amino)-benzamide derivatives and related compounds as glycogen phosphorylase inhibitors for the treatment of diabetes and obesity. WIPO (PCT), 2005. View Source
